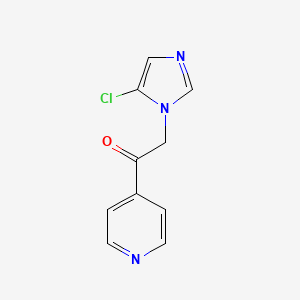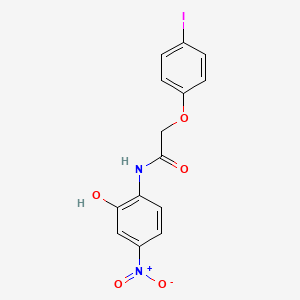![molecular formula C22H27N3O3S B5973535 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a buffer in biological and biochemical experiments. PIPES is a white crystalline powder that is soluble in water and has a molecular weight of 436.55 g/mol.
Wirkmechanismus
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine acts as a buffering agent by maintaining the pH of a solution within a narrow range. It can resist changes in pH caused by the addition of acids or bases. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is effective at maintaining a pH range of 6.1 to 7.5.
Biochemical and Physiological Effects:
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has no known physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is its ability to maintain a stable pH range. It is also effective at low temperatures, making it useful in experiments that require refrigeration. However, 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has a limited pH range and is not effective at pH values outside of 6.1 to 7.5. It is also not recommended for experiments that require a high ionic strength.
Zukünftige Richtungen
There are several future directions for the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in scientific research. One area of interest is the development of new 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine derivatives with improved buffering properties. Another area of interest is the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in the development of new drugs and therapies. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has been shown to have anti-inflammatory properties, and it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Synthesemethoden
The synthesis of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine involves the reaction of piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is widely used as a buffer in biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is also used in the synthesis of other chemicals such as peptides and nucleotides.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-16-14-23(15-17-24)20-9-3-1-4-10-20)19-8-7-11-21(18-19)29(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,18H,2,5-6,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZUFUUAGOVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-morpholinyl)ethyl]-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-piperidinone](/img/structure/B5973465.png)


![1-{3-[({2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B5973482.png)

![4-fluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5973496.png)
![methyl N-methyl-N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5973499.png)
![ethyl N-({[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B5973507.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B5973512.png)
![2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5973522.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)